molecular formula C24H24N2O5 B497336 7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one CAS No. 957502-57-7

7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one

Cat. No.: B497336
CAS No.: 957502-57-7
M. Wt: 420.5g/mol
InChI Key: WBLJRGUHOIUOGG-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.5g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-3-(m-tolyloxy)-4H-chromen-4-one is a derivative of chromone and pyrazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that combines a chromone backbone with a pyrazole moiety. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group is critical for its biological activity, as pyrazole derivatives are known for their diverse pharmacological effects.

Molecular Formula

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol

Structural Representation

The structural representation can be summarized as follows:

7 3 3 5 dimethyl 1H pyrazol 1 yl 2 hydroxypropoxy 3 m tolyloxy 4H chromen 4 one\text{7 3 3 5 dimethyl 1H pyrazol 1 yl 2 hydroxypropoxy 3 m tolyloxy 4H chromen 4 one}

Anticancer Activity

Recent studies have shown that derivatives of pyrazole exhibit significant anticancer properties. For instance, one study reported that a related compound had an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 8.34 µM) . This suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

Another aspect of interest is the antimicrobial activity of pyrazole derivatives. Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Study 1: Cytotoxic Effects on Cancer Cells

In a controlled study, a series of pyrazole derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with the pyrazole scaffold exhibited significant cytotoxic effects, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .

CompoundCell LineIC₅₀ (µM)Mechanism
5fC65.13Apoptosis
5-FUC68.34Apoptosis

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents .

Study 3: Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives has been extensively studied to optimize their biological activity. Modifications to the pyrazole ring and substituents on the chromone moiety have been shown to enhance potency and selectivity towards specific biological targets .

Properties

IUPAC Name

7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-(3-methylphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-15-5-4-6-20(9-15)31-23-14-30-22-11-19(7-8-21(22)24(23)28)29-13-18(27)12-26-17(3)10-16(2)25-26/h4-11,14,18,27H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJRGUHOIUOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C(=CC(=N4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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